molecular formula C7H13ClO3 B1368323 3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester

3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester

Cat. No. B1368323
M. Wt: 180.63 g/mol
InChI Key: HVZVGRJBAPGEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester is a useful research compound. Its molecular formula is C7H13ClO3 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

chloromethyl 3-methoxy-2,2-dimethylpropanoate

InChI

InChI=1S/C7H13ClO3/c1-7(2,4-10-3)6(9)11-5-8/h4-5H2,1-3H3

InChI Key

HVZVGRJBAPGEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C(=O)OCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of water (25 mL) and TBME (40 mL), dipotassium hydrogen phosphate (45.2 g), tetrabutylammonium hydrogen sulfate (1.76 g), and 3-methoxy-2,2-dimethylpropionic acid [CAS No. 64241-78-7] (6.86 g) were sequentially added. After cooling the resulting mixture to −5° C., a mixture of chloromethyl chlorosulfate (12.8 g) and TBME (10 mL) was added dropwise thereto, and the resulting mixture was stirred overnight at room temperature. Water (50 mL) and TBME (30 mL) were added to the resulting mixture. After shaking the resulting mixture, the organic layer was collected, and TBME (50 mL) was added to the remaining aqueous layer. The resulting mixture was shaken again and the organic layer was collected. The combined organic layers were washed twice with water (30 mL) and with saturated aqueous sodium chloride solution (30 mL), and dried over anhydrous magnesium sulfate. The resulting mixture was filtered, and the filtrate obtained was concentrated under reduced pressure. The residue obtained was distilled (boiling point: 85-86° C./20 mmHg) under reduced pressure to obtain the captioned compound (5.68 g).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
45.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.76 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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